molecular formula C9H12F2N2O2 B12446751 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine CAS No. 1016529-98-8

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine

Katalognummer: B12446751
CAS-Nummer: 1016529-98-8
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: PUBFTHZYHOSSNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine is a chemical compound with the molecular formula C9H12F2N2O2 and a molecular weight of 218.20 g/mol . This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a hydrazine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Analyse Chemischer Reaktionen

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1016529-98-8

Molekularformel

C9H12F2N2O2

Molekulargewicht

218.20 g/mol

IUPAC-Name

[3-(difluoromethoxy)-4-methoxyphenyl]methylhydrazine

InChI

InChI=1S/C9H12F2N2O2/c1-14-7-3-2-6(5-13-12)4-8(7)15-9(10)11/h2-4,9,13H,5,12H2,1H3

InChI-Schlüssel

PUBFTHZYHOSSNJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CNN)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.